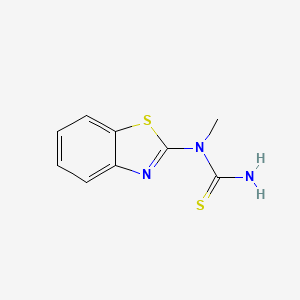
N-1,3-Benzothiazol-2-yl-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-Benzothiazol-2-yl-N-methylthiourea: is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-Benzothiazol-2-yl-N-methylthiourea can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate under mild conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-1,3-Benzothiazol-2-yl-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: N-1,3-Benzothiazol-2-yl-N-methylthiourea is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine: this compound is investigated for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of certain cancer cell lines. Additionally, it is explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-1,3-Benzothiazol-2-yl-N-methylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, resulting in antimicrobial activity. Additionally, it can interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
- N-(1,3-Benzothiazol-2-yl)methanesulfonamide
- N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N’-(1,3-Benzothiazol-2-yl)-N,N-dimethylurea
Comparison: N-1,3-Benzothiazol-2-yl-N-methylthiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities. The presence of the thiourea group also allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
90349-90-9 |
|---|---|
Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-methylthiourea |
InChI |
InChI=1S/C9H9N3S2/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13) |
InChI Key |
PHKJUQQYKTZLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)

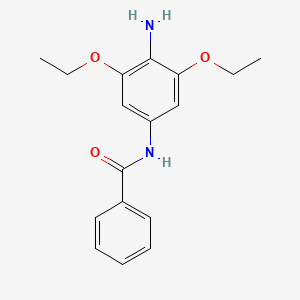
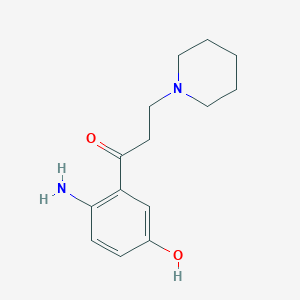
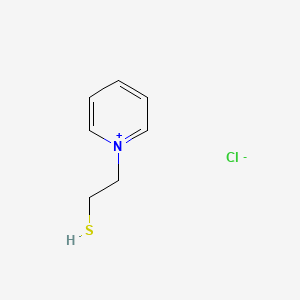

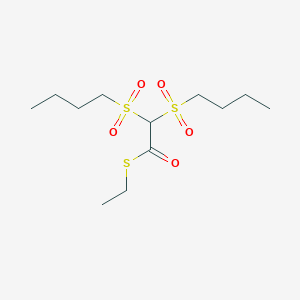
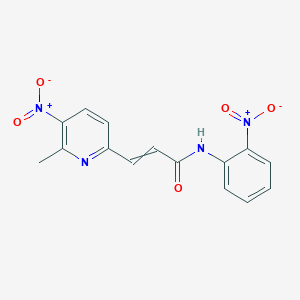
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
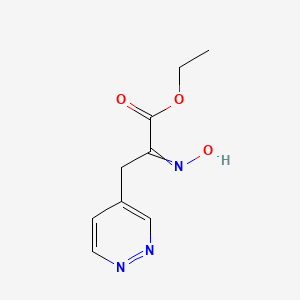
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
